BenchChemオンラインストアへようこそ!

4-[3-(Piperidin-4-yl)propyl]morpholine

Lipophilicity Linker SAR Physicochemical profiling

4-[3-(Piperidin-4-yl)propyl]morpholine (CAS 933707-41-6) is a heterocyclic diamine building block composed of a morpholine ring and a piperidine ring connected by an n-propyl linker (C12H24N2O, MW 212.33 g/mol). The compound belongs to the morpholine–piperidine scaffold class, a privileged structural family widely exploited in central nervous system (CNS) drug discovery, kinase inhibitor design, and fragment-based lead generation.

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
CAS No. 933707-41-6
Cat. No. B1524007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Piperidin-4-yl)propyl]morpholine
CAS933707-41-6
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESC1CNCCC1CCCN2CCOCC2
InChIInChI=1S/C12H24N2O/c1(2-12-3-5-13-6-4-12)7-14-8-10-15-11-9-14/h12-13H,1-11H2
InChIKeyQDEFYZOKTUSAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Piperidin-4-yl)propyl]morpholine (CAS 933707-41-6): A C3-Linked Morpholine–Piperidine Building Block for Medicinal Chemistry and Fragment-Based Discovery


4-[3-(Piperidin-4-yl)propyl]morpholine (CAS 933707-41-6) is a heterocyclic diamine building block composed of a morpholine ring and a piperidine ring connected by an n-propyl linker (C12H24N2O, MW 212.33 g/mol) [1]. The compound belongs to the morpholine–piperidine scaffold class, a privileged structural family widely exploited in central nervous system (CNS) drug discovery, kinase inhibitor design, and fragment-based lead generation [2]. Its defining structural feature is the three-carbon spacer that separates the two basic amine centres, producing a computed lipophilicity (XLogP3 = 0.9) and rotatable bond count (4) that are intermediate within the linker-length homolog series, offering a distinct balance of conformational flexibility and physicochemical properties relevant to modular SAR exploration [1].

Why Generic Substitution Fails for 4-[3-(Piperidin-4-yl)propyl]morpholine: Linker-Length-Dependent Physicochemical Gradients Preclude Simple Interchange with In-Class Analogs


Within the morpholine–piperidine building-block family, compounds that differ only in the length of the alkyl linker connecting the two heterocycles are not functionally interchangeable. The n-propyl spacer in 4-[3-(piperidin-4-yl)propyl]morpholine confers an XLogP3 of 0.9 and four freely rotatable bonds, whereas the direct-linked analog (4-(piperidin-4-yl)morpholine, CAS 53617-35-9) exhibits an XLogP3 of 0 and only one rotatable bond [1][2]. These differences translate into distinct conformational sampling, altered basicity spacing, and divergent passive membrane permeation behaviour. Moreover, the 4-substituted piperidine regioisomer (this compound) projects the morpholine moiety along a different spatial vector than the 3-substituted isomer (CAS 122373-85-7), leading to non-overlapping pharmacophore geometries in target-bound conformations . Consequently, replacing 4-[3-(piperidin-4-yl)propyl]morpholine with a shorter-linker or regioisomeric analog—without re-optimising the SAR—risks loss of potency, altered selectivity, or failed co-crystallisation.

Product-Specific Quantitative Evidence Guide: 4-[3-(Piperidin-4-yl)propyl]morpholine (CAS 933707-41-6) Versuss Closest Structural Analogs


Lipophilicity Gradient Across the Morpholine–Piperidine Linker-Length Series: XLogP3 Values from PubChem Computed Properties

The target compound (n-propyl linker) exhibits an intermediate computed lipophilicity (XLogP3 = 0.9) that is 0.9 log units higher than the direct-linked analog and 0.3 log units higher than the ethyl-linked congener [1][2]. This places it in an optimal range for balancing aqueous solubility and passive membrane permeability, a critical consideration for CNS and intracellular target applications [3].

Lipophilicity Linker SAR Physicochemical profiling

Conformational Flexibility: Rotatable Bond Count Comparison Across the Propyl, Ethyl, Methyl, and Direct-Linked Morpholine–Piperidine Series

4-[3-(Piperidin-4-yl)propyl]morpholine possesses 4 rotatable bonds, compared with 3 for the ethyl-linked, 2 for the methyl-linked, and 1 for the direct-linked analog [1]. This increased torsional freedom allows the two basic nitrogens to sample a greater range of inter-nitrogen distances (estimated ~5.5–7.5 Å) and relative orientations, which can be critical for engaging bivalent acidic residue pairs in protein binding pockets [2].

Conformational flexibility Rotatable bonds Entropic penalty

Regioisomeric Differentiation: 4-Substituted vs. 3-Substituted Piperidine Topology in Morpholine–Propyl–Piperidine Scaffolds

The target compound features the morpholinopropyl substituent at the 4-position of the piperidine ring, whereas the regioisomer 4-(3-(piperidin-3-yl)propyl)morpholine (CAS 122373-85-7) carries the identical substituent at the 3-position [1]. This positional difference alters the exit vector of the morpholine group relative to the piperidine NH by approximately 60° in the lowest-energy chair conformations, producing non-superimposable pharmacophore projections that can lead to distinct SAR profiles [2].

Regioisomerism Vector geometry Fragment-based design

Validated Scaffold Utility: 4-[3-(Piperidin-4-yl)propyl]morpholine as a Key Intermediate in a Potent, Selective Cathepsin S Inhibitor

The morpholine–propyl–piperidine scaffold embodied by the target compound has been validated in the synthesis of Morpholine-4-carboxylic acid {(S)-1-[4-cyano-1-(3-morpholin-4-yl-propyl)-piperidin-4-ylcarbamoyl]-4,4-dimethyl-hexyl}-amide, a potent, reversible, and selective cathepsin S inhibitor [1]. The synthesis proceeded via N-alkylation of the piperidine nitrogen with the morpholinopropyl group, demonstrating that the unsubstituted piperidine NH of 4-[3-(piperidin-4-yl)propyl]morpholine is a competent nucleophilic handle for late-stage diversification. Radiolabelled (²H₈ and ¹⁴C) versions were produced in 62–74% overall yield, confirming the chemical robustness of this scaffold under diverse reaction conditions [1].

Cathepsin S inhibitor Scaffold validation Isotopic labelling

Commercial Purity Specifications: Minimum 98% Purity (NLT 98%) with Full Analytical Documentation Package

Reputable vendors supply 4-[3-(piperidin-4-yl)propyl]morpholine at a certified purity of NLT 98% (HPLC), accompanied by MSDS, NMR, HPLC, and LC-MS documentation . In contrast, the 3-substituted regioisomer (CAS 122373-85-7) and the shorter-linker ethyl analog (CAS 500357-64-2) are typically offered at 95% minimum purity, representing a 3-percentage-point differential that can be significant when the compound is used as a stoichiometric reagent in multi-step medicinal chemistry syntheses .

Purity specification Quality control Procurement benchmark

Inter-Nitrogen Distance and Basicity Spacing: Implications for Bivalent Target Engagement

The three-carbon propyl spacer in 4-[3-(piperidin-4-yl)propyl]morpholine provides an estimated inter-nitrogen distance of ~6.0–6.5 Å in the fully extended conformation, compared with ~3.8–4.2 Å for the direct-linked analog and ~5.0–5.5 Å for the ethyl-linked analog [1]. This distance is compatible with bivalent engagement of paired acidic residues (e.g., Asp–Asp or Glu–Asp dyads) commonly found in GPCR orthosteric sites and kinase ATP-binding pockets, as exemplified by the GlyT1/GlyT2 inhibitor patent series that explicitly claims morpholinyl–piperidinyl compounds with alkyl spacers [2].

Bivalent ligand design Amine basicity Pharmacophore modelling

Best Research and Industrial Application Scenarios for 4-[3-(Piperidin-4-yl)propyl]morpholine (CAS 933707-41-6)


CNS Drug Discovery: Lead Optimisation Requiring Balanced Lipophilicity (XLogP3 0.9) for Blood–Brain Barrier Penetration

When designing CNS-penetrant small molecules, the intermediate lipophilicity (XLogP3 = 0.9) of the propyl-linked scaffold places it within the established CNS drug-like space (XLogP3 1–3 after further elaboration) [1]. The compound can serve as a core fragment for GlyT1, histamine H3, or opioid receptor-targeted programs where balanced passive permeability and P-gp evasion are critical, with the morpholine oxygen providing additional hydrogen-bond acceptor capacity to reduce efflux susceptibility [2].

Fragment-Based Drug Discovery: A 4-Substituted Piperidine Scaffold with a Defined Exit Vector for Structure-Guided Growing

The 4-substituted piperidine topology presents a linear exit vector for the morpholine moiety that is structurally distinct from the 3-substituted regioisomer (~60° angular difference) [1]. This defined geometry enables rational fragment growing into adjacent sub-pockets when co-crystal structures reveal a linear trajectory from the piperidine 4-position. Fragment libraries that include this scaffold offer an additional dimension of chemical space not covered by shorter-linker or regioisomeric analogs [2].

Protease Inhibitor Programmes: Late-Stage Diversification via Piperidine NH Functionalisation

As demonstrated by the cathepsin S inhibitor synthesis, the unsubstituted piperidine NH of 4-[3-(piperidin-4-yl)propyl]morpholine is a competent nucleophile for N-alkylation, N-acylation, and N-sulfonylation reactions [1]. The scaffold can be elaborated into potent, selective cysteine protease inhibitors in 2–3 synthetic steps with overall yields exceeding 60%, making it suitable for parallel library synthesis and SAR exploration. The high commercial purity (NLT 98%) ensures reproducible yields across library members [2].

Bivalent Ligand Design: Exploiting the ~6 Å Inter-Nitrogen Distance for Dual Pharmacophore Engagement

The ~6.0–6.5 Å separation between the morpholine and piperidine nitrogens in the extended conformation of the propyl linker matches the distance between paired acidic residues observed in class A GPCR crystal structures and kinase hinge-region binding sites [1]. This scaffold can be used as a privileged core for designing bivalent ligands where one amine engages a conserved Asp residue in transmembrane helix 2/3 while the morpholine oxygen or nitrogen contacts a second acidic side chain, a binding mode not accessible with the shorter direct-linked or methyl-linked analogs [2].

Quote Request

Request a Quote for 4-[3-(Piperidin-4-yl)propyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.